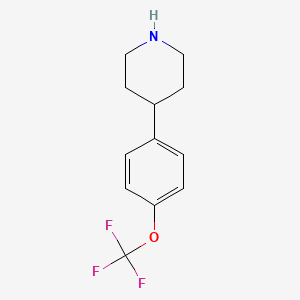![molecular formula C11H14BrFN2 B1612372 (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide CAS No. 308103-49-3](/img/structure/B1612372.png)
(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
説明
“(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide” is a chiral catalyst and ligand . It has an empirical formula of C11H13FN2 · HBr and a molecular weight of 273.14 . The compound appears as a white to off-white crystalline powder .
Molecular Structure Analysis
The compound has a bicyclic structure with two nitrogen atoms incorporated into the ring system . The presence of fluorine on the phenyl group and the specific stereochemistry at the two chiral centers (1S,4S) are also key features of the molecule .Physical And Chemical Properties Analysis
The compound has a melting point of 225-230 °C . Its optical activity is [α]22/D −68°, c = 1 in H2O . The compound is a white to off-white crystalline powder .科学的研究の応用
Synthesis and Chemical Applications
Development of Ligands for Neuronal Acetylcholine Receptors
Novel N-aryl nicotinamide derivatives, including 3,6-diazabicyclo[3.1.1]heptanes, have been synthesized for their affinity on neuronal nicotinic receptors (nAChRs). These compounds show potential as ligands for nAChRs, indicating their significance in neurochemical research for potential therapeutic applications (Murineddu et al., 2019).
Catalytic Applications in Organic Synthesis
Copper(II) complexes of diazabicyclic analogues have been explored for their application in catalytic oxidative C–C coupling. This research highlights the utility of these compounds in facilitating chemical reactions that are foundational in organic synthesis and pharmaceutical chemistry (Castillo et al., 2013).
Biological Activity
Dopamine Uptake Inhibitors
Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been investigated for their ability to inhibit dopamine reuptake into striatal nerve endings, showing potential for the treatment of neurological conditions (Loriga et al., 2007).
Nicotinic Acetylcholine Receptors Agonists
A novel series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides have been synthesized, targeting both the α4β2 and α6/α3β2β3 nAChRs. These compounds are being studied for their agonistic activity on nAChRs, demonstrating the compound's potential in neuropharmacology (Strachan et al., 2014).
Material Science and Structural Analysis
Crystal Structure Analysis
The molecular structure of 2,5-diazabicyclo[2.2.1]heptane derivatives has been characterized, providing insights into the structural aspects of these compounds. Such studies are crucial for understanding the properties and applications of materials and compounds in various scientific fields (Britvin et al., 2017).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305 + P351 + P338) .
特性
IUPAC Name |
(1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMUZFRUGPXOBN-ROLPUNSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=C(C=C3)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC=C(C=C3)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583790 | |
| Record name | (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308103-49-3 | |
| Record name | (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B1612289.png)

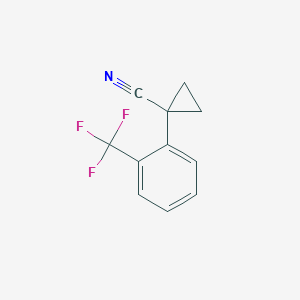
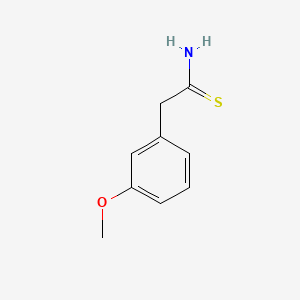
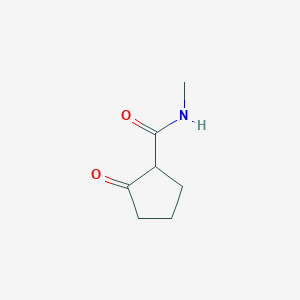
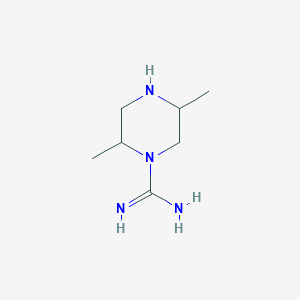




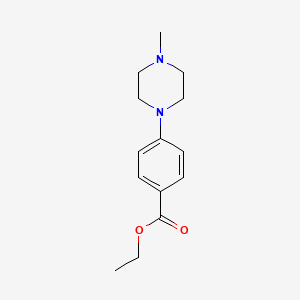
![Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate](/img/structure/B1612310.png)
